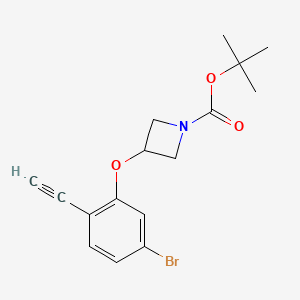

tert-Butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate

Description

tert-Butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate is a small-molecule organic compound featuring an azetidine (four-membered nitrogen-containing ring) core. The tert-butyl carboxylate group at position 1 acts as a protective moiety, enhancing solubility and stability during synthetic processes. This combination suggests utility in medicinal chemistry as a building block for targeted drug synthesis, particularly in kinase inhibitors or PROTACs. Safety guidelines highlight its sensitivity to heat and ignition sources, necessitating careful handling .

Properties

IUPAC Name |

tert-butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3/c1-5-11-6-7-12(17)8-14(11)20-13-9-18(10-13)15(19)21-16(2,3)4/h1,6-8,13H,9-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCELOCDIIYTEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core phenyl ring. The bromo-substituted phenyl ring can be synthesized through halogenation reactions, while the ethynyl group can be introduced via Sonogashira coupling. The azetidine ring is then formed through cyclization reactions, and the tert-butyl group is added using tert-butyl carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidines or phenyl ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, tert-Butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate may be employed in the study of enzyme inhibitors or as a probe for biological assays.

Medicine: Potential medicinal applications include the development of new drugs targeting various diseases, such as cancer or infectious diseases.

Industry: In the chemical industry, this compound can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-Butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Azetidine Derivatives with Aromatic Substituents

Compounds sharing the tert-butyl azetidine-1-carboxylate scaffold but differing in substituents at position 3 provide insights into structural-property relationships:

Key Observations :

- Bulky substituents (e.g., indole in 4p) reduce synthetic efficiency (55% yield) compared to smaller groups like 1,2,4-triazole (65% yield).

- The ethynyl group in the target compound offers orthogonal reactivity (e.g., click chemistry) compared to methoxy-oxoethyl or triazole substituents.

Brominated Analogs

Bromine-containing azetidine derivatives exhibit distinct reactivity and physicochemical properties:

Key Observations :

- The target compound’s ethynyl group increases synthetic versatility but introduces stability challenges compared to saturated analogs.

Ethynyl vs. Other Functional Groups

The ethynyl group’s reactivity contrasts with substituents like tetrafluoropropyl or aminoethyl:

Key Observations :

- Ethynyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), critical for bioconjugation.

- Fluorinated or aminoethyl substituents prioritize stability or hydrogen-bonding interactions, respectively, but lack the ethynyl group’s modularity.

Physicochemical and Bioactive Properties

Data from computational models () highlight critical differences:

Key Observations :

- The target compound’s higher TPSA and LogP suggest better solubility than 4p but lower membrane permeability compared to the 2-bromoethyl analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.